molecular formula C14H18O4 B12576584 5-(4-Butoxyphenyl)-1,3-dioxan-2-one CAS No. 300782-23-4

5-(4-Butoxyphenyl)-1,3-dioxan-2-one

Cat. No.: B12576584
CAS No.: 300782-23-4
M. Wt: 250.29 g/mol
InChI Key: ZBDVIVUNKQHHBT-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-1,3-dioxan-2-one is a six-membered cyclic carbonate derivative featuring a 4-butoxyphenyl substituent at the 5-position of the dioxanone ring. The butoxyphenyl group introduces steric bulk and aromaticity, distinguishing it from aliphatic-substituted analogues.

Properties

CAS No.

300782-23-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

5-(4-butoxyphenyl)-1,3-dioxan-2-one

InChI

InChI=1S/C14H18O4/c1-2-3-8-16-13-6-4-11(5-7-13)12-9-17-14(15)18-10-12/h4-7,12H,2-3,8-10H2,1H3

InChI Key

ZBDVIVUNKQHHBT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2COC(=O)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one typically involves the reaction of 4-butoxyphenol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxanone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-1,3-dioxan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxanone ring to a more saturated form.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 5-(4-butoxyphenyl)-1,3-dioxane.

Scientific Research Applications

5-(4-Butoxyphenyl)-1,3-dioxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxanone ring structure allows for specific interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(4-Butoxyphenyl)-1,3-dioxan-2-one with key analogues:

Compound Name Substituent Polymerization Behavior Catalyst Dependency Polymer Type
5-(4-Butoxyphenyl)-1,3-dioxan-2-one 4-Butoxyphenyl (aromatic) Not reported; steric hindrance may limit ROP* Unknown Potential hyperbranched/linear
5-Hydroxy-1,3-dioxan-2-one Hydroxyl (aliphatic) No ROP; isomerizes to 5-membered carbonate Not applicable Non-polymerizing
5-[3-[(2-Hydroxyethyl)thio]propoxy]-1,3-dioxan-2-one Thioether-linked hydroxyethyl ROP forms hyperbranched polycarbonates Strong (e.g., enzymatic catalysts) Hyperbranched with primary OH
5-(4-Hydroxybutyl)-1,3-dioxan-2-one 4-Hydroxybutyl (aliphatic) ROP yields hyperbranched or linear polymers Catalyst-dependent (e.g., DBU**) Tunable branching vs. linearity

ROP: Ring-opening polymerization
*
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Key Findings from Comparative Studies

a) Substituent Effects on Reactivity
  • Aromatic vs. Aliphatic Substituents : The butoxyphenyl group in the target compound introduces steric hindrance and electronic effects (aromatic π-system) absent in aliphatic analogues like 5-(4-hydroxybutyl)-1,3-dioxan-2-one. This likely reduces ring strain, a critical driver for ROP in cyclic carbonates .
  • Hydroxyl Group Protection : Compounds with free hydroxyl groups (e.g., 5-hydroxy-1,3-dioxan-2-one) undergo isomerization to five-membered carbonates instead of ROP. However, protecting hydroxyls with ester or ether groups (e.g., butoxy in the target compound) may stabilize the six-membered ring, though polymerization feasibility remains untested .
b) Catalyst Influence
  • Aliphatic derivatives (e.g., 5-(4-hydroxybutyl)-1,3-dioxan-2-one) exhibit catalyst-dependent branching. For instance, enzymatic catalysts favor hyperbranched structures, while DBU promotes linear growth . The target compound’s bulky substituent may necessitate specialized catalysts to overcome steric barriers.
c) Polymer Architecture
  • Hyperbranched polycarbonates from aliphatic analogues contain primary hydroxyl termini, enabling post-polymerization modifications. The aromatic butoxyphenyl group in the target compound could impart rigidity and thermal stability, but its inability to participate in branching reactions (due to lack of reactive OH groups) might limit hyperbranched formation .

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